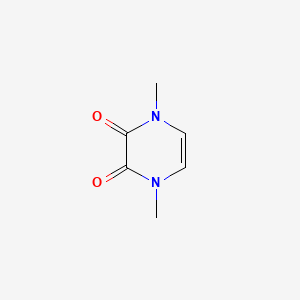

![molecular formula C12H15ClFNO B2726256 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 164078-72-2](/img/structure/B2726256.png)

6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

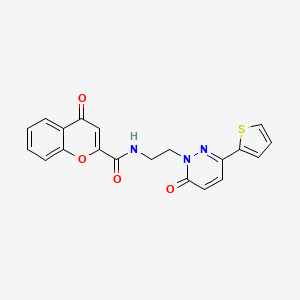

6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.

Scientific Research Applications

Sigma Ligands Affinity and Selectivity

Spiro[isobenzofuran-1(3H),4'-piperidines] and derivatives have been synthesized and evaluated for their sigma ligand affinity, demonstrating selective sigma 2 ligand properties with subnanomolar range affinity. These studies emphasize the importance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for affinity and selectivity, with medium-sized substituents yielding potent, but unselective compounds. Variations in the spiro[isobenzofuran-1(3H),4'-piperidine] ring system have shown to affect affinity for sigma 1 and sigma 2 binding sites significantly, highlighting the structural factors governing sigma 1/sigma 2 affinity and selectivity (E. Moltzen, J. Perregaard, E. Meier, 1995).

Central Nervous System Agents

Compounds synthesized from 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] have been explored for their potential as central nervous system depressants, showing promise in inhibiting monkey avoidance and presenting less active nonselective dopamine-receptor blocking effects, making them attractive as potential neuroleptics (R. Allen, V. Bauer, R. Kosley, A. Mcfadden, G. Shutske, M. Cornfeldt, S. Fielding, H. Geyer, J. Wilker, 1978).

Pharmacological Activities

A diverse range of spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives have been prepared and subjected to pharmacological screening, revealing modest dopamine antagonism, analgesic, antihypertensive activities, and antihypercholesterolemic activity in certain compounds. This suggests their potential in developing therapeutic agents for various conditions (F. Novelli, F. Sparatore, 1996).

Therapeutic Agents Development

Research on spiro compounds, including 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, has led to insights into their potential as therapeutic agents. For instance, a high-affinity vesicular acetylcholine transporter ligand was developed for potential use in studying cholinergic function with positron emission tomography, although rapid metabolism limited its application (S. Efange, M. Nader, R. Ehrenkaufer, A. Khare, C. R. Smith, T. Morton, R. Mach, 1999).

properties

IUPAC Name |

5-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOZRTJYGWBIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(CO2)C=CC(=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2726175.png)

![5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2726180.png)

![3-(4-chlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2726182.png)

![1-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B2726193.png)

![N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2726196.png)